ベンゾ(a)-1,3-ベンゾジオキソロール(4,5-g)キノリジニウム, 8,9-ジメトキシ-6-メチル-

概要

説明

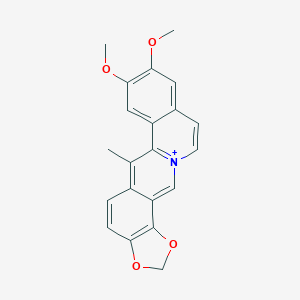

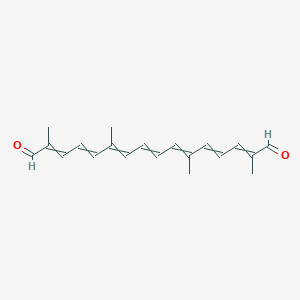

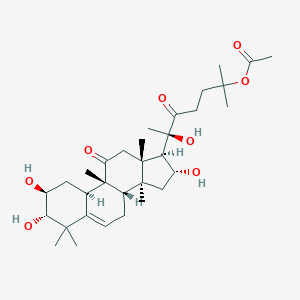

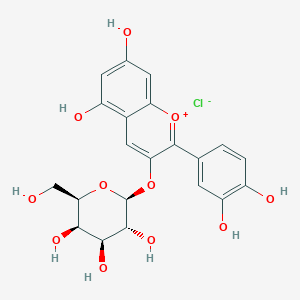

Dehydrocavidine is a compound with the molecular formula C21H21NO4 . It is a major bioactive alkaloid in Corydalis saxicola, a plant used in traditional Chinese medicine . It has been found to have antinociceptive, spasmolytic activity, and hepatoprotective effects .

Synthesis Analysis

Dehydrocavidine can be extracted from Corydalis saxicola Bunting using an ionic liquid-based microwave-assisted extraction method . This method has advantages such as high extraction yield, short extraction time, low solvent consumption, and no use of volatile organic solvents .Molecular Structure Analysis

The molecular structure of Dehydrocavidine is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of Dehydrocavidine is 351.14705815 g/mol .Physical And Chemical Properties Analysis

Dehydrocavidine has a molecular weight of 351.4 g/mol. It has a complexity of 554 and a topological polar surface area of 40.2 Ų . It has a density of 1.3±0.1 g/cm³, a boiling point of 506.0±50.0 °C at 760 mmHg, and a flash point of 149.9±27.3 °C .科学的研究の応用

薬理学: 肝保護効果

デヒドロカビジンは、肝保護効果、特にラットにおける四塩化炭素 (CCl4) によって誘発される肝線維症の文脈において研究されています。 研究によると、デヒドロカビジンは肝臓を損傷と線維症から保護する潜在的な治療効果を持つ可能性があります .

分析化学: 抽出と分析

デヒドロカビジンをCorydalis saxicola Bunting から効率的に抽出するために、イオン液体ベースのマイクロ波支援抽出法が開発され、その後、高速液体クロマトグラフィー (HPLC) によって迅速に分析されました .

合成化学: 類似体の合成

デヒドロカビジンは、構造的に関連する化合物の合成と特性評価において参照化合物として使用され、それらの電気化学的および光学的特性をより深く理解します .

生化学: G-四重鎖誘導における役割

デヒドロカビジンに存在する官能基であるベンゾ[1,3]ジオキソール基は、様々な生物学的プロセスにおいて影響を持つ核酸内の構造であるG-四重鎖の形成を誘導する上で重要な役割を果たしています .

治療研究: 抗腫瘍活性

デヒドロカビジンアナログは、抗腫瘍活性について検討されており、治療指数を向上させ、癌治療のために強化された特性を持つ化合物を開発することを目指しています .

薬物動態学: 吸収と分布

デヒドロカビジンの研究には、化合物が生物系でどのように吸収、分布、代謝、排泄されるかに焦点を当てた薬物動態学も含まれています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Dehydrocavidine, a primary active ingredient of Corydalis saxicola Bunting, has been found to interact with several targets in the body. It has been reported to have hepatoprotective activity and antitumor activity . It inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2 , activating caspases as well as cleaving PARP .

Mode of Action

Dehydrocavidine exerts its effects through various mechanisms. In terms of its antitumor activity, it inhibits MCF-7 cell proliferation by inducing apoptosis. This is achieved through the regulation of Bax/Bcl-2, activation of caspases, and cleavage of PARP . In the context of hepatoprotection, dehydrocavidine has been found to significantly reverse the elevating serum enzymes (ALT, AST, LDH, and ALP) induced by CCl4 . This suggests a mode of action involving free radical scavenging activity, promoting collagenolysis, and regulating fibrosis-related genes .

Biochemical Pathways

Dehydrocavidine is part of the isoquinoline alkaloids found in the genus Corydalis . These alkaloids have various biological properties, including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities .

Pharmacokinetics

The pharmacokinetics of dehydrocavidine involves its absorption, distribution, metabolism, and excretion (ADME). At middle (0.20 g/L) and high (1.00 g/L) concentrations, the absorption mechanism was found to be passive diffusion independent of the concentration

Result of Action

The molecular and cellular effects of dehydrocavidine’s action are diverse. It has been found to inhibit the proliferation and migration of HepG2 cells, and up-regulate the intracellular expression of NF-κB P65 subunit . In terms of hepatoprotection, dehydrocavidine has been found to have no hepatotoxicity to healthy rats .

Action Environment

The action of dehydrocavidine can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . It is soluble in methanol, ethanol, and ethyl acetate, and slightly soluble in petroleum ether and water

特性

IUPAC Name |

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSZDJCOYVYRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232227 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83218-34-2 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological activities of Dehydrocavidine?

A1: DHC exhibits various pharmacological activities, including:

- Anti-hepatitis B virus (HBV) activity: DHC has demonstrated inhibitory effects against HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in vitro. []

- Hepatoprotective effects: Studies have shown DHC can protect against carbon tetrachloride (CCl4)-induced acute liver injury in mice and rats. [, ] It has also shown potential in attenuating liver fibrosis in rats. [, ]

- Neuroprotective effects: Research suggests DHC might improve learning and memory impairment induced by d-galactose in rats. []

- Cholinesterase inhibitory activity: DHC exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. []

- Anti-oxidative activity: Some studies suggest DHC might possess antioxidant properties. []

Q2: What are the proposed mechanisms of action for Dehydrocavidine's hepatoprotective effects?

A2: While the exact mechanisms remain under investigation, research suggests DHC might exert its hepatoprotective effects through multiple pathways:

- Antioxidant activity: DHC might scavenge free radicals and reduce oxidative stress, thus protecting liver cells from damage. []

- Modulation of liver metabolic pathways: Studies using metabolomics analysis suggest DHC might regulate bile acid metabolism, glutathione metabolism, tryptophan metabolism, and purine metabolism, contributing to its protective effects. [, ]

- Anti-inflammatory activity: DHC might reduce inflammation in the liver, mitigating the progression of liver injury. []

Q3: Does Dehydrocavidine interact with specific enzymes or receptors?

A3:

- Cytochrome P450 enzymes (CYPs): DHC has been shown to inhibit various CYP enzymes, including CYP1A2, CYP2D1, CYP2C6/11, and CYP2B1, in vitro. [] This suggests potential herb-drug interactions when DHC is co-administered with drugs metabolized by these enzymes.

- Acetylcholinesterase (AChE): DHC exhibits moderate inhibitory activity against AChE, which could contribute to its potential neuroprotective effects. []

- Other Targets: Network pharmacology analysis suggests that DHC might also interact with ornithine decarboxylase 1 (OCD1) and monoamine oxidase Type B (MAOB), potentially contributing to its anti-fibrosis activity. []

Q4: What is the molecular formula and weight of Dehydrocavidine?

A5: The molecular formula of DHC is C20H17NO4, and its molecular weight is 335.35 g/mol. [, ]

Q5: What spectroscopic data are available for Dehydrocavidine characterization?

A5: DHC has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing structural information on the hydrogen and carbon atoms in the molecule. [, , ]

- Infrared (IR) spectroscopy: IR data provides information about the functional groups present in the DHC molecule. []

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the molecular weight and fragmentation pattern of DHC. [, ]

Q6: What analytical techniques are commonly used for the quantification of Dehydrocavidine?

A6: Several analytical methods have been developed for DHC quantification, with High-Performance Liquid Chromatography (HPLC) being the most common. Different HPLC methods have been established, utilizing:

- UV detection (HPLC-UV): This method is widely used due to its simplicity and availability. [, , , , , , , , , ]

- Mass spectrometry detection (HPLC-MS/MS): This approach offers higher sensitivity and selectivity, particularly useful for complex matrices like biological samples. [, ]

Q7: How is the quality of Dehydrocavidine controlled and assured?

A7: Quality control for DHC generally involves:

- Source Identification: Ensuring the plant material (Corydalis saxicola Bunting) is authentic and collected from appropriate geographical locations. [, ]

- Standardized Extraction and Purification Methods: Employing consistent and validated methods for DHC extraction and purification to ensure purity and yield. [, , ]

- Analytical Method Validation: Validating analytical methods used for DHC quantification to ensure accuracy, precision, and specificity. [, , ]

Q8: What is known about the pharmacokinetics of Dehydrocavidine?

A8: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of DHC:

- Absorption: DHC shows poor oral bioavailability (about 10%) in rats, likely due to its low solubility. []

- Distribution: Following oral administration of Yanhuanglian total alkaloids extract (YTAE), DHC is distributed to various tissues, with a higher concentration found in the liver. []

Q9: What strategies have been explored to improve the bioavailability of Dehydrocavidine?

A9: To enhance DHC's bioavailability, researchers have investigated:

- Solid Dispersions (SDs): Formulating DHC with carriers like polyethylene glycol (PEG) significantly enhances its solubility and relative bioavailability in rats. []

Q10: What is known about the toxicity and safety profile of Dehydrocavidine?

A10: While DHC generally appears to be well-tolerated in preclinical studies, further research is needed to fully understand its safety profile:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

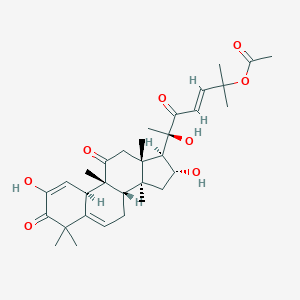

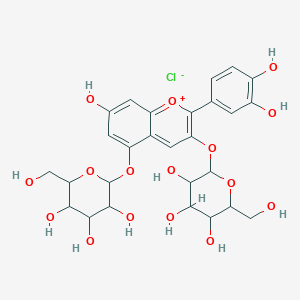

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)

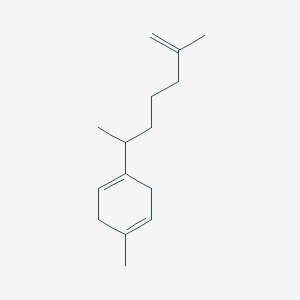

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)